Cas no 1733-45-5 (Benzenemethanol, 2-bromo-α-ethyl-4-fluoro-)

Benzenemethanol, 2-bromo-α-ethyl-4-fluoro- structure
1733-45-5 structure
Product Name:Benzenemethanol, 2-bromo-α-ethyl-4-fluoro-
CAS No:1733-45-5
MF:C9H10BrFO
MW:233.077505588531
CID:5598640
Update Time:2025-04-23

Benzenemethanol, 2-bromo-α-ethyl-4-fluoro- Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-α-ethyl-4-fluorobenzenemethanol
    • 1-(2-Bromo-4-fluorophenyl)propan-1-ol
    • Benzenemethanol, 2-bromo-α-ethyl-4-fluoro-
    • Inchi: 1S/C9H10BrFO/c1-2-9(12)7-4-3-6(11)5-8(7)10/h3-5,9,12H,2H2,1H3
    • InChI Key: VHPMLJCNKYCAMW-UHFFFAOYSA-N
    • SMILES: C1=C(F)C=CC(C(O)CC)=C1Br

Additional information on Benzenemethanol, 2-bromo-α-ethyl-4-fluoro-

Benzenemethanol, 2-bromo-α-ethyl-4-fluoro- (CAS No. 1733-45-5): A Comprehensive Overview

Benzenemethanol, 2-bromo-α-ethyl-4-fluoro-, identified by its CAS number 1733-45-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of fluorinated aromatic alcohols, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including the presence of a bromine substituent at the 2-position and a fluorine atom at the 4-position, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active agents.

The significance of Benzenemethanol, 2-bromo-α-ethyl-4-fluoro- lies in its utility as a building block in the development of novel drug candidates. The fluorine atom, in particular, is a key feature that enhances the metabolic stability and binding affinity of drug molecules. Recent studies have highlighted the role of fluorinated aromatic compounds in improving the pharmacokinetic profiles of drugs, thereby increasing their efficacy and reducing side effects. The bromine substituent further modulates the reactivity of the molecule, allowing for selective functionalization at different positions, which is crucial for designing complex molecular architectures.

In the realm of academic research, Benzenemethanol, 2-bromo-α-ethyl-4-fluoro- has been extensively studied for its potential applications in treating various diseases. For instance, researchers have explored its derivatives as inhibitors of enzymes involved in cancer pathways. The combination of bromine and fluorine atoms in its structure enables it to interact with biological targets in a highly specific manner, making it an attractive scaffold for drug design. Moreover, the alcohol functional group provides a site for further derivatization, allowing chemists to tailor the molecule's properties to meet specific therapeutic requirements.

The synthesis of Benzenemethanol, 2-bromo-α-ethyl-4-fluoro- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine and bromine atoms into the benzene ring typically involves halogenation and fluorination processes, which are critical steps in achieving the desired molecular structure. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to enhance the efficiency and yield of these reactions. These techniques not only improve the accessibility of the compound but also allow for scalable production, which is essential for industrial applications.

Recent advancements in computational chemistry have further facilitated the study of Benzenemethanol, 2-bromo-α-ethyl-4-fluoro-. Molecular modeling and docking studies have provided insights into its interactions with biological targets, helping researchers predict its pharmacological effects with greater accuracy. These computational tools are particularly valuable in virtual screening campaigns, where large libraries of compounds are rapidly evaluated for their potential therapeutic activity. By integrating experimental data with computational predictions, scientists can accelerate the discovery process and identify promising candidates for further development.

The pharmaceutical industry has shown considerable interest in leveraging compounds like Benzenemethanol, 2-bromo-α-ethyl-4-fluoro- for developing new treatments. Its structural features make it a versatile intermediate that can be modified to produce a wide range of derivatives with tailored biological activities. For example, researchers have synthesized analogs of this compound that exhibit potent anti-inflammatory and antimicrobial properties. These findings underscore its potential as a lead compound in drug discovery efforts aimed at addressing unmet medical needs.

In conclusion, Benzenemethanol, 2-bromo-α-ethyl-4-fluoro- (CAS No. 1733-45-5) is a multifaceted compound with significant implications in pharmaceutical chemistry. Its unique structural attributes and biological relevance make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in shaping future drug development strategies.

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